molecular formula C21H21ClN4O3 B2509298 N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251627-03-8

N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2509298
CAS No.: 1251627-03-8
M. Wt: 412.87
InChI Key: WSRRDNUUPXTQQH-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a heterocyclic organic molecule featuring:

  • A 1,8-naphthyridine core, a bicyclic system with two fused pyridine rings.
  • A 7-methyl substituent on the naphthyridine scaffold.
  • A morpholine-4-carbonyl group at position 3, introducing a polar, hydrogen-bond-accepting moiety.
  • An N-(3-chloro-4-methoxyphenyl)amine group at position 4, combining electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aryl ring.

Properties

IUPAC Name

[4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c1-13-3-5-15-19(25-14-4-6-18(28-2)17(22)11-14)16(12-23-20(15)24-13)21(27)26-7-9-29-10-8-26/h3-6,11-12H,7-10H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRRDNUUPXTQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the morpholine and chloro-methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and morpholine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Core Functionalization of the 1,8-Naphthyridine Ring

The naphthyridine scaffold undergoes regioselective reactions due to electron-deficient aromatic character. Key transformations include:

Reaction TypeConditionsOutcomeYieldSource
Bromination NBS, DMF, 0°C → RT5-Bromo derivative forms at C5 position78%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, 80°CAryl/heteroaryl groups introduced at C565–92%
SNAr Displacement Morpholine, DIPEA, NMP, 120°CMorpholine substitution at C385%
  • Bromination at C5 enables downstream cross-coupling to install pharmacophores .

  • The morpholine carbonyl at C3 enhances solubility and metabolic stability .

Transformations of the Morpholine Carbonyl Group

The morpholine-4-carbonyl moiety participates in nucleophilic acyl substitutions:

ReactionReagentsProductApplicationSource
Amide Hydrolysis 6M HCl, refluxMorpholine-4-carboxylic acidIntermediate for further derivatization
Reductive Amination NaBH₃CN, NH₃/MeOHSecondary amine analogBioactivity optimization
  • Hydrolysis under acidic conditions regenerates the carboxylic acid, enabling conjugation to amines or alcohols .

Modifications of the Aryl Substituent

The 3-chloro-4-methoxyphenyl group undergoes electrophilic and metal-catalyzed reactions:

ModificationConditionsOutcomeBiological ImpactSource
Demethylation BBr₃, DCM, −78°CPhenolic OH at C4Increased hydrogen-bonding capacity
Chlorine Displacement CuI, L-proline, K₂CO₃, 100°CAryl ethers or aminesEnhanced target affinity
  • Demethylation of the 4-methoxy group to a phenol improves interactions with polar enzyme pockets .

Catalytic Hydrogenation and Reduction

The naphthyridine ring can be partially reduced under controlled conditions:

ProcessCatalystProductSelectivitySource
H₂ Reduction Pd/C, H₂ (1 atm)1,2,3,4-Tetrahydro-1,8-naphthyridineC7–C8 double bond retained
Selective Reduction NaBH₄, NiCl₂Dihydro derivative at C3–C4Maintains aromaticity of pyridine ring
  • Partial saturation modulates electronic properties without disrupting conjugation .

Photocatalytic C–H Functionalization

Recent advances enable direct C–H activation at C6 and C7 positions:

ReactionCatalystSiteOutcomeYieldSource
Alkylation Ir(ppy)₃, blue LEDC7Introduction of alkyl chains60%
Arylation Ru(bpy)₃Cl₂, K₂S₂O₈C6Biaryl systems for extended π-stacking55%
  • These methods bypass traditional halogenation steps, streamlining synthesis .

Stability Under Biological Conditions

The compound exhibits pH-dependent stability:

ConditionDegradation PathwayHalf-LifeKey MetaboliteSource
pH 1.2 (gastric)Hydrolysis of morpholine carbonyl2.1 hCarboxylic acid derivative
pH 7.4 (plasma)Oxidative N-dealkylation8.7 hN-Desmethyl analog
  • Stabilization strategies include prodrug formulations (e.g., ester prodrugs) .

Scientific Research Applications

Research indicates that N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine exhibits a range of biological activities:

Anticancer Activity

Several studies have demonstrated that naphthyridine derivatives possess cytotoxic effects against various cancer cell lines. For example:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting specific kinases involved in cell cycle regulation. Research has shown that derivatives similar to this compound can lead to significant reductions in cell viability in cancer models .

Antimicrobial Properties

The presence of both the naphthyridine core and the chloro and methoxy substituents suggests potential antimicrobial activity against bacterial and fungal strains. Compounds with similar structures have been evaluated for their efficacy against a variety of pathogens, showing promising results in inhibiting growth.

Anti-inflammatory Effects

Some studies suggest that naphthyridine compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could make them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of naphthyridine derivatives, including this compound. The compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

A recent investigation evaluated the antimicrobial efficacy of various naphthyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that the compound demonstrated notable inhibition zones, suggesting its potential as an antimicrobial agent.

Case Study 3: Anti-inflammatory Research

In another study focused on inflammatory responses, the compound was tested for its ability to inhibit TNF-alpha production in lipopolysaccharide-stimulated macrophages. Results indicated that treatment with this compound significantly reduced TNF-alpha levels, highlighting its anti-inflammatory potential .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share partial structural motifs with the target molecule, enabling a comparative analysis of substituent effects and core variations:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Molecular Weight Source
N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine (Target) 1,8-naphthyridine 7-methyl, 3-(morpholine-4-carbonyl), N-(3-chloro-4-methoxyphenyl) Not provided N/A
7-methyl-3-(morpholine-4-carbonyl)-N-(3,4,5-trimethoxyphenyl)-1,8-naphthyridin-4-amine 1,8-naphthyridine 7-methyl, 3-(morpholine-4-carbonyl), N-(3,4,5-trimethoxyphenyl) 438.4763
2-(3-chloro-4-methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidine 7-piperazinyl, 2-(3-chloro-4-methoxyphenyl) Not provided (Entry 90)
2-(3-ethoxy-4-methoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidine 7-piperazinyl, 2-(3-ethoxy-4-methoxyphenyl) Not provided (Entry 100)

Analysis of Structural Variations

A. Core Heterocycle
  • The target compound and its analog from share the 1,8-naphthyridine core , which is planar and conducive to π-π stacking interactions. In contrast, the patent compounds (Entries 90, 95, 100) feature a pyrido[1,2-a]pyrimidin-4-one core , a larger tricyclic system with a ketone group. This difference likely alters electronic properties and binding affinities in biological systems.
B. Aryl Substituents
  • The 3-chloro-4-methoxyphenyl group in the target compound combines steric bulk (chloro) and solubility-enhancing (methoxy) features. Replacing the chloro with ethoxy (Entry 100, ) increases hydrophobicity, while the 3,4,5-trimethoxyphenyl group in enhances electron-donating capacity and solubility.
C. Functional Groups

Hypothetical Implications

Solubility : The trimethoxyphenyl analog may exhibit higher aqueous solubility than the chloro-methoxyphenyl target due to increased polarity.

Bioactivity: The pyrido-pyrimidinone core in could engage in distinct binding modes compared to the naphthyridine core, affecting target selectivity.

Metabolic Stability : The ethoxy group in Entry 100 might confer slower oxidative metabolism compared to methoxy or chloro substituents.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine, often referred to as L968-0376, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C21H21ClN4O3\text{C}_{21}\text{H}_{21}\text{ClN}_{4}\text{O}_{3}

It features a naphthyridine core with a morpholine carbonyl substituent and a chloro-methoxy phenyl group, which contribute to its biological properties.

Research indicates that L968-0376 may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit poly(ADP-ribose) polymerase (PARP) activity, which plays a crucial role in DNA repair processes. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a candidate for combination therapy in oncology .
  • Antitumor Activity : Preliminary studies suggest that L968-0376 exhibits antitumor properties. It has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of apoptotic pathways .
  • Cell Cycle Regulation : The compound may influence cell cycle progression by affecting key regulatory proteins involved in the G2/M checkpoint, thereby enhancing the cytotoxic effects of chemotherapeutic agents .

In Vitro Studies

Several studies have evaluated the biological activity of L968-0376 in vitro:

Study ReferenceCell LineActivity ObservedMechanism
MCF-7CytotoxicityPARP inhibition
SKBr-3Apoptosis inductionCell cycle arrest
A2780Increased sensitivity to cisplatinG2/M checkpoint modulation

In Vivo Studies

Research on the in vivo efficacy of L968-0376 is limited but promising:

  • Animal Models : Initial trials in mouse models have demonstrated that treatment with L968-0376 can lead to significant tumor reduction when used alongside traditional chemotherapy agents. The compound appears to enhance the therapeutic index by sensitizing tumors to DNA-damaging treatments .

Case Studies

  • Combination Therapy : A case study involving breast cancer patients indicated that those treated with L968-0376 in conjunction with standard chemotherapy showed improved outcomes compared to those receiving chemotherapy alone. This suggests a potential role for L968-0376 as an adjuvant therapy in clinical settings .
  • Toxicity Profile : Toxicological assessments have shown that L968-0376 has a favorable safety profile at therapeutic doses, with minimal off-target effects noted in preliminary studies .

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